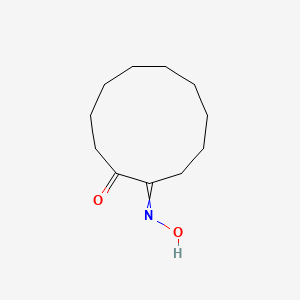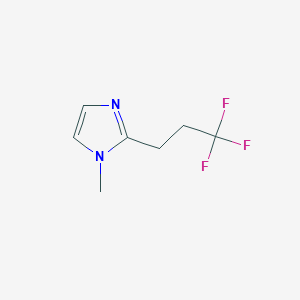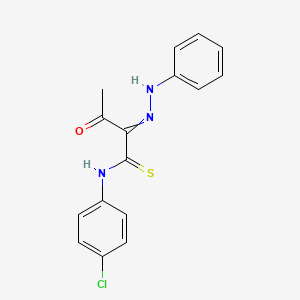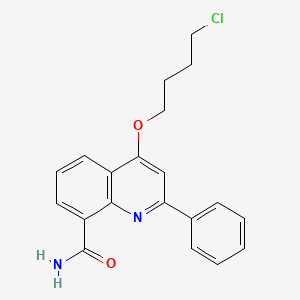
Carbonic acid, 2-ethylbutyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-ethylbutyl phenyl ester: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 . This compound belongs to the class of esters, which are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of esters, including carbonic acid, 2-ethylbutyl phenyl ester, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification , where the carboxylic acid and alcohol are heated together with a few drops of concentrated sulfuric acid . Another method involves the use of acid chlorides or acid anhydrides reacting with alcohols .
Industrial Production Methods: On an industrial scale, the production of esters often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid, 2-ethylbutyl phenyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride .
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Transesterification: Acid or base catalysts.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Carbonic acid, 2-ethylbutyl phenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid, 2-ethylbutyl phenyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions . In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, butyl phenyl ester
Comparison: Carbonic acid, 2-ethylbutyl phenyl ester is unique due to its specific alkyl group (2-ethylbutyl), which can influence its physical properties, such as boiling point and solubility, compared to other esters with different alkyl groups . This uniqueness can affect its reactivity and applications in various fields.
Propriétés
Numéro CAS |
820969-44-6 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-ethylbutyl phenyl carbonate |
InChI |
InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
IKHDHZYEMCJGIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)






![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)

